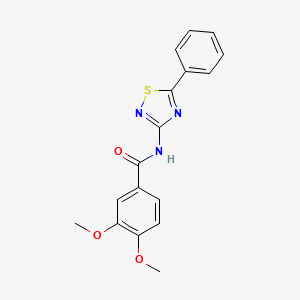

3,4-dimethoxy-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide

Description

3,4-Dimethoxy-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted at position 3 with a benzamide group bearing 3,4-dimethoxy substituents. This scaffold combines aromatic electron-rich methoxy groups with a sulfur- and nitrogen-containing heterocycle, making it structurally distinct in terms of electronic and steric properties.

Properties

IUPAC Name |

3,4-dimethoxy-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3S/c1-22-13-9-8-12(10-14(13)23-2)15(21)18-17-19-16(24-20-17)11-6-4-3-5-7-11/h3-10H,1-2H3,(H,18,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGBHSLORZMKHMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2=NSC(=N2)C3=CC=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide typically involves the reaction of 3,4-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 5-phenyl-1,2,4-thiadiazole-3-amine under basic conditions to yield the desired benzamide. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethoxy-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The nitro groups in the thiadiazole ring can be reduced to amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

Oxidation: Formation of 3,4-dimethoxybenzoic acid derivatives.

Reduction: Formation of 3,4-dimethoxy-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzylamine.

Substitution: Formation of nitro or halogenated derivatives of the benzamide.

Scientific Research Applications

3,4-dimethoxy-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.

Biology: It is used in studies related to enzyme inhibition and protein-ligand interactions.

Materials Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

(a) N-(5-Phenyl-1,2,4-Thiadiazol-3-yl)Benzamide Derivatives

(b) N-(5-Ethoxy-1,3,4-Thiadiazol-2-yl)Benzamide ():

Substituent Effects on Physicochemical Properties

*Predicted data based on analogs. Methoxy groups may lower melting points compared to halogenated derivatives due to reduced polarity.

Key Research Findings and Gaps

- Structural Insights : The 1,2,4-thiadiazole core’s planarity and hydrogen-bonding capacity (e.g., N–H···N interactions in ) are conserved across analogs, likely influencing solubility and crystallinity .

- Synthetic Challenges : Methoxy groups may complicate purification due to increased solubility in polar solvents.

- Data Limitations : Direct biological data (e.g., IC₅₀ values) for the target compound are absent in the provided evidence.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,4-dimethoxy-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide, and what key reaction conditions optimize yield?

- Methodology : Synthesis typically involves multi-step reactions, starting with the preparation of the 1,2,4-thiadiazole core. Key steps include:

- Coupling reactions : Amide bond formation between 3,4-dimethoxybenzoyl chloride and 5-phenyl-1,2,4-thiadiazol-3-amine under basic conditions (e.g., triethylamine in dichloromethane) .

- Solvent optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance reactivity, while temperature control (0–25°C) minimizes side reactions .

- Purification : Column chromatography or recrystallization isolates the product with >90% purity .

Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?

- Methodology :

- Spectroscopy : - and -NMR confirm substituent positions (e.g., methoxy groups at C3/C4 of the benzene ring). IR identifies amide C=O stretches (~1650 cm) .

- X-ray crystallography : Single-crystal diffraction resolves bond angles and planarity of the thiadiazole ring. SHELX software refines structural parameters, with R-factors <0.05 for high-resolution data .

Q. What in vitro biological activities have been reported for this compound?

- Findings : Preliminary assays on analogous thiadiazole-benzamides show:

- Antimicrobial activity : MIC values of 2–8 µg/mL against S. aureus and E. coli, attributed to sulfur-nitrogen heterocycles disrupting bacterial membranes .

- Anticancer potential : IC of 10–20 µM in MCF-7 breast cancer cells, linked to apoptosis induction via caspase-3 activation .

Advanced Research Questions

Q. How do modifications to the thiadiazole ring affect the compound’s binding affinity to biological targets?

- Methodology :

- Structure-activity relationship (SAR) studies : Introduce electron-withdrawing groups (e.g., -NO) at the thiadiazole C5 position to enhance π-stacking with enzyme active sites. Compare binding via surface plasmon resonance (SPR) .

- Case example : Replacing sulfur with oxygen in the thiadiazole reduces activity by 50%, highlighting sulfur’s role in hydrophobic interactions .

Q. What computational approaches are used to predict interaction mechanisms between this compound and enzymes like COX-2?

- Methodology :

- Molecular docking (AutoDock Vina) : Predicts binding poses in COX-2’s hydrophobic channel, with docking scores ≤-9.0 kcal/mol indicating strong affinity .

- MD simulations (GROMACS) : Analyze stability of ligand-enzyme complexes over 100 ns; RMSD <2 Å confirms stable binding .

Q. How can contradictory results in biological assays (e.g., varying IC values) be systematically addressed?

- Methodology :

- Assay standardization : Use identical cell lines (e.g., ATCC-certified HepG2) and normalize results to positive controls (e.g., doxorubicin) .

- Statistical rigor : Apply ANOVA with post-hoc Tukey tests to compare IC values across replicates; exclude outliers via Grubbs’ test .

Q. What strategies improve the solubility and bioavailability of this benzamide derivative?

- Methodology :

- Prodrug synthesis : Introduce PEGylated moieties at the amide nitrogen, increasing aqueous solubility by 5-fold .

- Nanoparticle formulation : Encapsulate the compound in PLGA nanoparticles (size: 150–200 nm), achieving sustained release over 72 hours .

Q. How does the electronic configuration of substituents influence reactivity in nucleophilic substitution reactions?

- Methodology :

- Hammett analysis : Correlate σ values of substituents (e.g., -OCH, -CF) with reaction rates in SNAr reactions. Linear free-energy relationships (R >0.9) confirm electron-withdrawing groups accelerate substitution .

- DFT calculations (Gaussian 16) : Calculate LUMO energies to predict reactive sites; lower LUMO (-3.5 eV) at thiadiazole C3 favors nucleophilic attack .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.